molecular formula C17H24O2 B6197892 methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 121866-15-7

methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B6197892
CAS No.: 121866-15-7
M. Wt: 260.4
InChI Key:
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Description

Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a complex organic compound known for its unique structural properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products. The compound’s structure includes a naphthalene ring system with multiple methyl groups, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the alkylation of a naphthalene derivative. One common method includes the reaction of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene with methyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action for methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its multiple methyl groups and naphthalene ring system make it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves the alkylation of 2-naphthoic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2-naphthoic acid", "methyl alcohol", "sodium hydride", "pentamethylcyclopentadiene", "p-toluenesulfonic acid", "dichloromethane", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Deprotonation of 2-naphthoic acid with sodium hydride in dry DMF", "Step 2: Addition of pentamethylcyclopentadiene to the reaction mixture and heating at 120°C for 24 hours", "Step 3: Acidification of the reaction mixture with p-toluenesulfonic acid and extraction with dichloromethane", "Step 4: Washing the organic layer with water, drying over sodium sulfate, and evaporating the solvent to obtain the crude product", "Step 5: Esterification of the crude product with excess methyl alcohol and catalytic amount of p-toluenesulfonic acid in diethyl ether", "Step 6: Workup of the reaction mixture with sodium bicarbonate and brine, drying over magnesium sulfate, and evaporating the solvent to obtain the final product" ] }

CAS No.

121866-15-7

Molecular Formula

C17H24O2

Molecular Weight

260.4

Purity

95

Origin of Product

United States

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